

An In-depth Technical Guide to the Chemical Properties of Pentoxyverine Citrate

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Compound of Interest

Compound Name: *Pentoxyverine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Pentoxyverine** citrate, a non-opioid antitussive agent. The document details the physicochemical characteristics, including quantitative data presented in structured tables for ease of reference. Detailed experimental protocols for the determination of key chemical properties are provided. Furthermore, the guide elucidates the molecular mechanism of action of **Pentoxyverine** citrate through its dual activity as a sigma-1 (σ_1) receptor agonist and a muscarinic M1 receptor antagonist. The associated signaling pathways are visualized using Graphviz diagrams to offer a clear representation of the drug's function at a molecular level.

Introduction

Pentoxyverine, also known as carbetapentane, is a centrally acting cough suppressant utilized for the symptomatic relief of non-productive cough associated with conditions such as the common cold, bronchitis, and sinusitis.[1][2] Unlike opioid-based antitussives, **Pentoxyverine** citrate does not carry a significant risk of dependence.[3] Its therapeutic effect is primarily attributed to its action on the cough center in the medulla oblongata.[4] This guide aims to provide a detailed technical resource on the chemical properties and mechanism of action of **Pentoxyverine** citrate for professionals in the fields of pharmaceutical research and development.

Physicochemical Properties

Pentoxyverine citrate is a white to off-white crystalline powder.^[5] The following tables summarize its key physicochemical properties.

Table 1: General Chemical Properties of **Pentoxyverine** Citrate

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate; 2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |
| CAS Number | 23142-01-0 | [1] |
| Molecular Formula | C ₂₆ H ₃₉ NO ₁₀ | [6] |
| Molecular Weight | 525.59 g/mol | [6][7] |
| Appearance | White or almost white, crystalline powder | [5][7] |

Table 2: Quantitative Physicochemical Data of **Pentoxyverine** Citrate

| Parameter | Value | Reference(s) |
|-----------------------|-----------------------|--------------|
| Melting Point | 90-95 °C | [1] |
| pKa (Strongest Basic) | 9.41 | |
| Solubility | | |
| Water | Freely soluble | [5][7] |
| Chloroform | Easily soluble | [1] |
| Ethanol (95%) | Freely soluble | [5] |
| Glacial Acetic Acid | Very soluble | [7] |
| Methanol | Freely soluble | [7] |
| Methylene Chloride | Soluble | [7] |
| Benzene | Insoluble | [1] |
| Diethyl Ether | Practically insoluble | [1][5] |
| Petroleum Ether | Insoluble | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of **Pentoxyverine** citrate, based on established pharmacopeial and analytical methods.

Melting Point Determination

The melting point of **Pentoxyverine** citrate can be determined using the capillary method.

- Apparatus: Melting point apparatus, capillary tubes.
- Procedure:
 - A small amount of finely powdered, dried **Pentoxyverine** citrate is introduced into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The temperature is raised at a rate of 1°C per minute, starting from 5°C below the expected melting point.
- The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded as the melting range.

Solubility Determination

The equilibrium solubility of **Pentoxifyverine** citrate can be determined using the shake-flask method.^[8]

- Apparatus: Stoppered flasks, mechanical shaker or agitator, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **Pentoxifyverine** citrate is added to a series of flasks containing the solvent of interest (e.g., water, ethanol).
 - The flasks are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After agitation, the suspensions are allowed to stand to allow for the sedimentation of undissolved solid.
 - An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
 - The concentration of **Pentoxifyverine** citrate in the filtrate is determined using a validated analytical method, such as HPLC-UV.

pKa Determination

The pKa of **Pentoxifyverine** citrate can be determined by potentiometric titration.^[9]^[10]

- Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

- Procedure:
 - A known amount of **Pentoxifyverine** citrate is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.

High-Performance Liquid Chromatography (HPLC) Assay

A stability-indicating HPLC method can be used for the assay and determination of related substances of **Pentoxifyverine** citrate.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Apparatus: HPLC system with a Diode Array Detector (DAD), a C8 or C18 reversed-phase column.
- Chromatographic Conditions (Example):
 - Column: Waters Symmetry C8 (3.9 × 150 mm, 5 μm).[\[11\]](#)
 - Mobile Phase: A gradient elution using 0.025 M phosphoric acid and acetonitrile. The gradient starts at 10% acetonitrile and linearly increases to 60% over 10 minutes.[\[11\]](#)
 - Flow Rate: 1.0 mL/min.[\[11\]](#)[\[13\]](#)
 - Detection Wavelength: 210 nm.[\[11\]](#)
 - Injection Volume: 20 μL.[\[11\]](#)[\[13\]](#)
- Procedure:

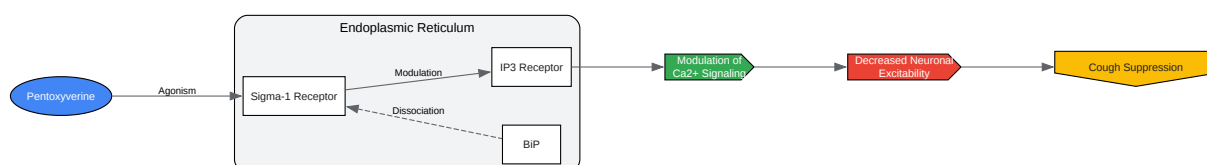
- **Standard Solution Preparation:** A stock solution of **Pentoxyverine** citrate of known concentration (e.g., 1000 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with distilled water to achieve a concentration range of 10–150 µg/mL.[11]
- **Sample Solution Preparation:** The sample containing **Pentoxyverine** citrate is dissolved and diluted with a suitable solvent to fall within the concentration range of the standard solutions.
- **Analysis:** Equal volumes of the standard and sample solutions are injected into the chromatograph.
- **Quantification:** The peak area of **Pentoxyverine** citrate in the sample chromatogram is compared with the peak areas from the standard solutions to determine the concentration.

Mechanism of Action and Signaling Pathways

Pentoxyverine citrate exerts its antitussive effect through a dual mechanism of action in the central nervous system: agonism at the sigma-1 ($\sigma 1$) receptor and antagonism at the muscarinic M1 receptor.[1][3][16]

Sigma-1 ($\sigma 1$) Receptor Agonism

The $\sigma 1$ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[17] As an agonist, **Pentoxyverine** binds to and activates the $\sigma 1$ receptor. This activation is thought to modulate neuronal excitability and inhibit the cough reflex.[18][19]



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Pentoxyverine citrate as a sigma-1 receptor agonist.

Muscarinic M1 Receptor Antagonism

Pentoxyverine also acts as an antagonist at the muscarinic M1 receptor.[1][3] M1 receptors are G-protein coupled receptors that, upon activation by acetylcholine, stimulate the Gq signaling pathway.[5][20][21] By blocking this receptor, **Pentoxyverine** inhibits the downstream signaling cascade that would otherwise lead to neuronal excitation.



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Pentoxyverine citrate as a muscarinic M1 receptor antagonist.

Conclusion

This technical guide has provided a detailed examination of the chemical properties of **Pentoxyverine** citrate, offering valuable quantitative data and experimental protocols for researchers and drug development professionals. The elucidation of its dual mechanism of action, involving both sigma-1 receptor agonism and muscarinic M1 receptor antagonism, provides a clear understanding of its pharmacological effects at the molecular level. The provided signaling pathway diagrams serve as a visual aid to comprehend the complex interactions that lead to its antitussive properties. This comprehensive overview is intended to support further research and development efforts related to **Pentoxyverine** citrate and other antitussive agents.

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